molecular formula C22H22N8O B2622273 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide CAS No. 1396845-89-8

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide

Cat. No.: B2622273
CAS No.: 1396845-89-8
M. Wt: 414.473
InChI Key: MTQBOXJXLXSQRM-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates several privileged pharmacophores, including a 1,3-benzodiazole (benzimidazole) moiety, a pyrimidine ring, and a piperazine group, which are commonly found in compounds with diverse biological activities . The presence of the 2-pyridinylpiperazine subunit is a notable feature, as this structural motif is present in known inhibitors of metalloenzymes such as Methionine Aminopeptidase type 1 (MetAP1) . Research into MetAP1 inhibition is a prominent area of investigation for its potential role in controlling cell proliferation, making this compound a valuable tool for probing related biochemical pathways . Similarly, the benzimidazole core is a scaffold associated with a wide range of pharmacological properties. The integration of these distinct heterocyclic systems into a single molecule suggests potential for investigating multi-target therapies or for serving as a lead structure in the development of novel enzyme inhibitors. This compound is provided For Research Use Only. It is intended for laboratory research and chemical analysis and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore its potential applications in enzyme inhibition assays, cellular proliferation studies, and other biochemical and pharmacological investigations.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O/c31-21(15-30-16-26-18-5-1-2-6-19(18)30)27-17-13-24-22(25-14-17)29-11-9-28(10-12-29)20-7-3-4-8-23-20/h1-8,13-14,16H,9-12,15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBOXJXLXSQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzodiazole and pyrimidine moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of benzodiazole and pyrimidine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Properties

Research indicates that compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide exhibit promising anticancer activities. These compounds have been tested against several cancer cell lines, demonstrating cytotoxic effects that may be attributed to their ability to induce apoptosis or inhibit cell proliferation .

Antitubercular Activity

Some studies have explored the efficacy of related acetamides against Mycobacterium tuberculosis. These compounds were evaluated for their ability to inhibit vital enzymes in the mycobacterial metabolic pathways, showing potential as therapeutic agents for tuberculosis treatment .

Case Study 1: Antimicrobial Evaluation

A study conducted by Prabhakar et al. synthesized a series of pyridine derivatives and assessed their antimicrobial activities using disc diffusion methods. The results indicated that certain derivatives exhibited strong antibacterial effects comparable to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In a separate investigation, researchers synthesized a range of benzodiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. The results demonstrated that these compounds could significantly inhibit tumor growth in vitro, suggesting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s pyrimidine-piperazine-pyridine unit offers greater conformational rigidity compared to the pyrazole or triazole substituents in analogs.
  • Melting points for compounds 28–32 range from 210–265°C, suggesting that the target compound’s pyridine-substituted piperazine may lower its melting point due to increased flexibility .

Piperazine-Containing Heterocycles

Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound 54 () contains a pyrazolo[1,5-a]pyrimidine core with a difluoromethyl-benzimidazole group and morpholine-substituted piperazine. Synthesized using HATU/TEA in DCM, this compound demonstrates the impact of fluorinated groups on lipophilicity and metabolic stability .

Comparison :

  • HATU-mediated coupling (Compound 54) typically yields higher efficiency than EDCI-based methods (), though cost and purification challenges differ .

Pyrido[1,2-a]Pyrimidin-4-One Derivatives

describes compounds with a pyrido[1,2-a]pyrimidin-4-one core and piperazine substituted with methyl or dimethyl groups. For example:

  • 2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one .

Key Differences :

  • The target compound’s pyrimidine ring is simpler than the fused pyrido-pyrimidinone system, likely reducing synthetic complexity.
  • Methyl groups on piperazine () enhance steric bulk, which may hinder target engagement compared to the pyridine’s planar structure in the query compound .

Acetamide-Linked Quinoline and Pyrimidine Derivatives

includes N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, which features a quinoline core and tetrahydrofuran-oxy substituent. The piperidin-4-ylidene group introduces sp² hybridization, altering electronic properties compared to the target’s fully saturated piperazine .

Comparison :

  • The cyano and tetrahydrofuran-oxy groups in improve membrane permeability but may introduce metabolic liabilities (e.g., oxidation of tetrahydrofuran).

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which features a benzodiazole moiety linked to a pyrimidine and piperazine scaffold. The molecular formula is C18H21N5OC_{18}H_{21}N_{5}O with a molecular weight of approximately 333.4 g/mol. Its structural components suggest potential interactions with various biological targets.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In silico docking studies have shown promising binding affinities to CDK7, indicating its potential as an anticancer agent .
  • Phospholipase Inhibition : The compound has been implicated in the inhibition of lysosomal phospholipase A2 (PLA2G15), a target for various cationic amphiphilic drugs. This inhibition could lead to phospholipidosis, a condition associated with drug-induced toxicity .
  • Antiproliferative Effects : In vitro assays have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer therapeutic .

Biological Activity Data

A summary of the biological activities and findings related to this compound is presented in the table below:

Activity Target/Assay IC50/Effect Reference
CDK7 InhibitionMolecular DockingBinding affinity noted
PLA2G15 InhibitionEnzymatic AssayIC50 < 1 mM
Antiproliferative ActivityCancer Cell Lines (K562)Significant reduction in viability at 2 μM

Case Studies

Several case studies have explored the biological effects of compounds structurally similar to This compound :

  • Anticancer Studies : A study reported that derivatives of benzodiazole exhibited significant anticancer properties by inducing apoptosis in cancer cells. The mechanism was linked to their ability to inhibit specific kinases involved in cell proliferation .
  • Toxicological Assessments : Investigations into the toxicological profiles of similar compounds have highlighted the importance of PLA2G15 inhibition as a predictive marker for drug-induced phospholipidosis, emphasizing the need for careful evaluation during drug development .

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